molecular formula C13H9N3O2 B049972 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid CAS No. 124340-93-8

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

Cat. No. B049972
M. Wt: 239.23 g/mol
InChI Key: PWMIUJKAAICMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a complex organic compound. It involves structures such as benzimidazole and pyridine, which are significant in pharmaceutical and material sciences due to their unique chemical properties and potential applications.

Synthesis Analysis

  • The synthesis of similar compounds, like 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine, has been achieved using pyridine-2,4,6-tricarboxylic acid and o-phenylenediamine or 3,4-diaminopyridine under microwave irradiation, indicating a possible pathway for the synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Chen Zi-yun, 2008).

Molecular Structure Analysis

  • The molecular structures of related compounds have been determined spectroscopically, providing insights into the possible structural characteristics of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

  • Similar compounds have been used in various reactions, indicating the reactivity of the benzimidazole and pyridine moieties. For example, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized, suggesting potential reactions and properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Zengjin Dai et al., 2017).

Physical Properties Analysis

  • The physical properties of related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, have been investigated, providing insights into the physical characteristics that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might exhibit (Yan-qing Ge et al., 2014).

Chemical Properties Analysis

  • Studies on similar compounds reveal information about chemical properties such as reactivity, stability, and potential applications. For instance, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones in the synthesis of pyrido[1,2-a]benzimidazoles indicates the chemical behavior that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might show (M. Ibrahim, 2013).

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Intermediates

    • “2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate .
    • The specific methods of application or experimental procedures are not provided in the source .
    • There are no specific results or outcomes mentioned in the source .
  • Corrosion Inhibitor

    • A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .
    • The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .
    • The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
  • Treatment of Disorders Involving Elevated Plasma Blood Glucose

    • Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .
    • This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Medicinal Chemistry

    • Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .
    • One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Collagen Prolyl-4-Hydroxylase Inhibitor

    • A similar compound has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase .
  • Monomers for Synthesizing MOF Materials

    • “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid” can be used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Antimicrobial Potential

    • A pyridin-3-yl imidazole derivative was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
    • The specific methods of application or experimental procedures are not provided in the source .
  • Inhibitor of Protein Kinase B/Akt

    • A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .
    • These compounds were also found to be orally bioavailable .
    • The specific methods of application or experimental procedures are not provided in the source .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is intended for research use only and not for medicinal or household use .

properties

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMIUJKAAICMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458775
Record name 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

CAS RN

124340-93-8
Record name 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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